2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 2-position and a phenyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Phenylation: The phenyl group is introduced at the 6-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the phenyl source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The phenyl group at the 6-position can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Phenylation: Palladium catalysts (e.g., Pd(PPh3)4) and phenylboronic acid in the presence of a base (e.g., K2CO3) under Suzuki-Miyaura coupling conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a 2-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine derivative.
Scientific Research Applications
2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Chemical Biology: It is employed as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific protein targets.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis and inhibition of cancer cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and phenyl substitutions.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom.
2-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the phenyl group.
Uniqueness
2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a kinase inhibitor and its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C13H9BrN2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
OKKPZGVMKMTCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)Br |
Origin of Product |
United States |
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